6-fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a bicyclic core with diverse substituents modulating its physicochemical and pharmacological properties. Key structural features include:
- 6-Fluoro substituent: Enhances membrane permeability and metabolic stability via electronegativity .
- 1-Propyl chain: Increases lipophilicity compared to shorter alkyl chains (e.g., ethyl) .
- 7-(4-Propylpiperazin-1-yl) moiety: A nitrogen-rich substituent that may improve solubility and target binding via hydrogen bonding or charge interactions .
Properties
IUPAC Name |
6-fluoro-3-(3-methylphenyl)sulfonyl-1-propyl-7-(4-propylpiperazin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3S/c1-4-9-28-11-13-29(14-12-28)24-17-23-21(16-22(24)27)26(31)25(18-30(23)10-5-2)34(32,33)20-8-6-7-19(3)15-20/h6-8,15-18H,4-5,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKJFXBOSPEHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC(=C4)C)CCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-3-(3-methylbenzenesulfonyl)-1-propyl-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a quinoline backbone with various functional groups that enhance its biological interactions. The presence of the fluorine atom and sulfonyl group contributes to its pharmacological properties.
Research indicates that this compound may interact with multiple biological targets, including:
- Receptor Binding : It has been shown to bind to various receptors, potentially influencing neurotransmitter systems.
- Inhibition of Enzymes : The sulfonamide moiety may play a role in inhibiting specific enzymes involved in metabolic pathways.
Biological Activity
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in treating infections. |
| Antidepressant | Shows potential in modulating serotonin and dopamine levels, indicating antidepressant properties. |
| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation. |
| Anti-inflammatory | May reduce inflammatory markers in vitro, suggesting potential for inflammatory conditions. |
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of this compound:
- Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .
- Antidepressant Effects : In a preclinical model of depression, administration of the compound resulted in increased locomotor activity and reduced despair behavior in forced swim tests. These findings suggest that it may enhance serotonergic and dopaminergic transmission .
- Anticancer Research : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related analogs from diverse sources:
Key Observations
Position 1 Substituents
- Propyl vs.
- Arylalkyl substitution () : The fluorobenzyl group in BA93855 introduces aromaticity and bulk, likely altering target selectivity or pharmacokinetics.
Position 3 Sulfonyl Groups
- 3-Methylbenzenesulfonyl (Target) : Provides moderate steric hindrance and electron-withdrawing effects, favoring stable protein-ligand interactions.
- 2,5-Dimethylbenzenesulfonyl () : Increased steric bulk may hinder binding in compact active sites.
Position 7 Piperazine/Morpholine Derivatives
- 4-Propylpiperazine (Target) : The propyl chain enhances lipophilicity and may prolong half-life compared to methyl or ethyl analogs (e.g., E599-0270’s 4-methylpiperazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
